tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate is a chemical compound with the molecular formula and a molar mass of 253.28 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is linked to an indazole structure containing a formyl group at the 3-position. This compound is recognized for its potential applications in medicinal chemistry due to the biological activity associated with indazole derivatives.
The chemical reactivity of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate includes:
Indazole derivatives, including tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate, exhibit various biological activities. They are often studied for their potential as:
The synthesis of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate typically involves multiple steps:
tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate has several applications in:
Studies on the interactions of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate with biological targets are crucial for understanding its pharmacological profile. Research has indicated that this compound may interact with specific enzymes or receptors, influencing pathways related to cell growth and inflammation. Further investigations are needed to elucidate these interactions comprehensively.
Several compounds share structural similarities with tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9 | 0.88 |
6-Bromo-1H-indazole-3-carbaldehyde | 885271-72-7 | 0.86 |
5-Fluoro-1H-indazole-3-carbaldehyde | 485841-48-3 | 0.85 |
6-Nitro-1H-indazole-3-carbaldehyde | 315203-37-3 | 0.82 |
tert-butyl N-(3-formylindazol)-2-carboxamide | 94490472 | N/A |
What sets tert-butyl (3-formyl-1H-indazol-5-yl)carbamate apart from these similar compounds is its specific substitution pattern and the presence of the tert-butyl and carbamate groups, which may enhance its solubility and stability compared to others. This unique structure could contribute to its distinct biological activity and potential therapeutic applications, making it a subject of interest in medicinal chemistry research .